Butylmethyldiazene
Description
Butylmethyldiazene (C₅H₁₁N₂) is an organic diazene compound characterized by a nitrogen-nitrogen double bond (N=N) substituted with a butyl group (C₄H₉) and a methyl group (CH₃). Its structure, CH₃(CH₂)₃-N=N-CH₃, places it within the broader class of azo compounds, which are notable for their applications in organic synthesis, catalysis, and materials science.
Properties
CAS No. |
4426-46-4 |
|---|---|
Molecular Formula |
C5H12N2 |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
butyl(methyl)diazene |
InChI |
InChI=1S/C5H12N2/c1-3-4-5-7-6-2/h3-5H2,1-2H3 |
InChI Key |
GKQMCKLMLLVAAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Butylmethyldiazene can be synthesized through the reaction of butylamine with methylhydrazine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and requires heating to facilitate the formation of the diazene bond. The reaction can be represented as follows:
Butylamine+Methylhydrazine→this compound+Ammonia
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the product through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Butylmethyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield hydrazine derivatives.
Substitution: The nitrogen-nitrogen double bond can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides can be used under mild conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted diazene compounds.
Scientific Research Applications
Butylmethyldiazene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butylmethyldiazene involves its interaction with molecular targets through the nitrogen-nitrogen double bond. This bond can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include:
Nitrosation: Formation of nitroso compounds that can modify proteins and nucleic acids.
Hydrazine Formation: Reduction to hydrazine derivatives that can act as reducing agents in biological systems.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Substituents (R₁, R₂) | Key Properties | Applications |
|---|---|---|---|---|
| This compound | C₅H₁₁N₂ | R₁ = C₄H₉, R₂ = CH₃ | High lipophilicity, moderate stability | Organic synthesis, polymer initiators |
| Ethylmethyldiazene | C₃H₈N₂ | R₁ = C₂H₅, R₂ = CH₃ | Lower boiling point, higher volatility | Photoresist formulations |
| Dipropyldiazene | C₆H₁₄N₂ | R₁ = C₃H₇, R₂ = C₃H₇ | Enhanced thermal stability | Crosslinking agents |
| Phenylmethyldiazene | C₇H₈N₂ | R₁ = C₆H₅, R₂ = CH₃ | Conjugation via aromatic ring, UV activity | Dyes, photodynamic therapy |
Key Findings:
Lipophilicity and Solubility: this compound’s elongated alkyl chain (C₄H₉) increases its solubility in nonpolar solvents (e.g., hexane) compared to Ethylmethyldiazene, which is more volatile due to shorter chains . Phenylmethyldiazene’s aromatic group introduces π-conjugation, reducing solubility in aliphatic solvents but enhancing absorption in UV-Vis spectra .
Stability and Reactivity :
- Dipropyldiazene’s symmetrical substituents (two propyl groups) improve thermal stability, whereas this compound’s asymmetry may lead to faster decomposition under heat .
- The methyl group in this compound sterically hinders the N=N bond, reducing susceptibility to nucleophilic attacks compared to less-substituted analogs .
Biological and Industrial Relevance :
- Phenylmethyldiazene’s UV activity makes it suitable for light-sensitive applications, contrasting with this compound’s utility in hydrophobic reaction environments .
- Ethylmethyldiazene’s volatility is leveraged in vapor-phase deposition processes, a niche less applicable to this compound .
Future Research Priorities :
- Systematic studies on this compound’s decomposition kinetics under varying conditions.
- Exploration of hybrid structures (e.g., aryl-alkyl diazenes) to merge UV activity with thermal resilience .
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